Phenylacetaldehyde glyceryl acetal

Description

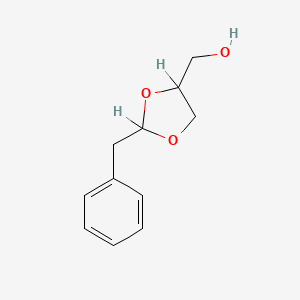

Structure

3D Structure

Properties

IUPAC Name |

(2-benzyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-10-8-13-11(14-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPENOSKWEKGDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014563 | |

| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless viscous liquid; very faint, sweet-green rosy odour | |

| Record name | Phenylacetaldehyde glyceryl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Phenylacetaldehyde glyceryl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.158-1.168 | |

| Record name | Phenylacetaldehyde glyceryl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5694-72-4, 29895-73-6 | |

| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethyl-2-benzyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetaldehyde glyceryl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, cyclic acetal with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetaldehyde, cyclic acetal with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-benzyl-1,3-dioxolan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMETHYL-2-BENZYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD92587FZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Benzyl-5-hydroxymethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenylacetaldehyde glyceryl acetal chemical properties

An In-Depth Technical Guide to the Chemical Properties of Phenylacetaldehyde Glyceryl Acetal

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical overview of this compound (PAGA), a key fragrance ingredient valued for its stability and complex olfactory profile. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights, moving beyond simple data recitation to explain the causal relationships that govern its synthesis, stability, and application.

Executive Summary: The Acetal Advantage

Phenylacetaldehyde, while possessing a desirable fresh, green, hyacinth-like aroma, is notoriously unstable due to the reactivity of its aldehyde functional group.[1] It is prone to oxidation and polymerization, limiting its use, particularly in chemically challenging media such as alkaline soaps or high-temperature applications. The conversion of phenylacetaldehyde to its glyceryl acetal overcomes these limitations. By protecting the aldehyde moiety as a cyclic acetal, the resulting molecule, this compound (PAGA), exhibits significantly enhanced chemical stability while retaining and slowly releasing the desired floral character.[2] This guide will dissect the chemical principles underpinning this stability and the properties that make PAGA a versatile molecule in multiple industries.

Chemical Identity and Isomeric Nature

PAGA is not a single chemical entity but a mixture of cyclic acetal isomers formed from the reaction of one molecule of phenylacetaldehyde with one molecule of glycerol.[3][4] The reaction typically yields a combination of a five-membered ring (1,3-dioxolane) and a six-membered ring (1,3-dioxane), each with stereoisomers.

-

Common Names: this compound (PAGA), Hyacinth Acetals, Acetal CD[5][6]

-

CAS Number: 29895-73-6[4]

-

Molecular Formula: C₁₁H₁₄O₃[6]

-

Molecular Weight: 194.23 g/mol [6]

-

Primary Isomers:

A typical isomeric distribution reported is approximately 57% of the 1,3-dioxolane derivative and 38% of the 1,3-dioxane derivative.[7][8] This ratio is a consequence of the thermodynamic and kinetic favorability of the five- versus six-membered ring formation during synthesis.

Physicochemical Properties

The physical properties of PAGA are critical to its function as a fragrance ingredient, influencing its longevity, solubility in various formulations, and handling characteristics.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, clear viscous liquid | [6][7] |

| Odor Profile | Floral (hyacinth, rose, cyclamen), green, with honeyed nuances | [5][6] |

| Boiling Point | ~358 °C | [6] |

| Flash Point | >100 °C | [6][7] |

| Specific Gravity @ 20°C | 1.154 - 1.162 g/mL | [7] |

| Refractive Index @ 20°C | 1.5290 - 1.5340 | [6] |

| Vapor Pressure | 0.00004 mm Hg @ 23 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohols and organic solvents | [3] |

| Log P (Octanol/Water) | 0.8 | [6] |

| Longevity | > 360 hours on a smelling strip | [5] |

The low vapor pressure and high boiling point are direct results of the increased molecular weight and hydrogen bonding capability (from the hydroxyl group) compared to the parent aldehyde. These factors contribute to its exceptional longevity, making it a valuable base note and fixative in perfumery.[5][9]

Synthesis and Reaction Mechanism

PAGA is synthesized via the acid-catalyzed acetalization of phenylacetaldehyde with glycerol.[6] This is a reversible condensation reaction where water is removed to drive the equilibrium towards the product side, a classic application of Le Châtelier's principle.[10]

Exemplary Laboratory Protocol

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: Charge the flask with phenylacetaldehyde (1.0 eq), glycerol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 eq), and an inert solvent capable of forming an azeotrope with water (e.g., toluene).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill over and collect in the Dean-Stark trap, with the denser water separating and the toluene returning to the flask. This physical removal of water is the critical step that drives the reaction to completion.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected or by periodic analysis of aliquots using Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild base, such as a saturated sodium bicarbonate solution.

-

Purification: Perform a liquid-liquid extraction. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield the final clear, viscous liquid.

Reaction Mechanism

The mechanism proceeds via the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by one of glycerol's hydroxyl groups, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water), which departs to form a resonance-stabilized oxocarbocation. Intramolecular attack by another hydroxyl group from the glycerol backbone, followed by deprotonation, closes the ring to form the stable cyclic acetal.[10][11]

Spectroscopic Characterization

-

¹H NMR: The spectrum would be complex due to the presence of multiple isomers and diastereomers. Key expected signals include:

-

A multiplet in the ~7.2-7.4 ppm range corresponding to the five protons of the phenyl group.

-

A singlet or doublet around ~3.0 ppm for the benzylic protons (-CH₂-Ph).

-

A complex series of multiplets between ~3.5-5.5 ppm for the protons on the glycerol backbone and the acetal proton (-O-CH-O-). The exact chemical shifts and coupling patterns would differ significantly between the dioxolane and dioxane isomers.

-

A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the aromatic carbons would appear between ~125-140 ppm .

-

The acetal carbon (-O-CH-O-) would be found downfield, typically in the ~95-105 ppm region.

-

The benzylic carbon (-CH₂-Ph) would resonate around ~40 ppm .

-

Carbons of the glycerol backbone would appear in the ~60-80 ppm range.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 194 due to the lability of the acetal. A prominent peak would be expected at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), a hallmark of benzyl-containing compounds.[2] Other fragments would arise from the cleavage of the glycerol-derived ring.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band around 3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.

-

C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic parts just below 3000 cm⁻¹ .

-

Strong C-O stretching bands in the fingerprint region, typically 1000-1200 cm⁻¹ , characteristic of the acetal linkage.

-

Aromatic C=C stretching peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ .

-

Chemical Stability and Reactivity

The stability of PAGA is the primary reason for its existence and utility.

-

Alkaline and Thermal Stability: The acetal functional group is highly stable to bases, nucleophiles, and heat.[2] This is because there is no viable pathway for hydroxide ions to initiate cleavage; the C-O bonds are strong, and alkoxides are poor leaving groups. This stability makes PAGA ideal for use in alkaline products like soaps and detergents, where the parent aldehyde would quickly degrade.

-

Acidic Instability (Hydrolysis): The stability of the acetal is conditional. In the presence of aqueous acid, the acetal linkage is readily cleaved, hydrolyzing the molecule back to its constituent parts: phenylacetaldehyde and glycerol.[10][11] The mechanism is the microscopic reverse of the formation reaction. This property is generally a limitation but can be exploited in applications requiring the controlled release of the aldehyde under acidic conditions. The rate-determining step of hydrolysis for cyclic acetals can vary with pH, but it is the susceptibility to acid that is the key chemical "switch" for this protecting group.[12]

Analytical Methodologies

Quality control and characterization of PAGA typically rely on Gas Chromatography (GC).

-

Purity Assessment: A GC equipped with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of PAGA. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-WAX) can be used to separate the isomers from any residual starting materials or byproducts. The purity is often reported as the sum of the areas of the isomeric peaks.[13]

-

Isomer Ratio: The same GC method can be used to determine the relative ratio of the 1,3-dioxolane and 1,3-dioxane isomers.

-

Identity Confirmation: Coupling the GC to a Mass Spectrometer (GC-MS) allows for the confirmation of the identity of the peaks by comparing their mass spectra to reference data.[2]

Safety and Handling

PAGA has been assessed by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in consumer products at current levels.[4] However, as with all concentrated chemical materials, appropriate laboratory and industrial hygiene practices are required.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the neat material.[7]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[8]

-

Storage: Keep containers tightly sealed in a cool, dry place, away from direct sunlight and sources of ignition.[3]

-

Toxicity: The material is reported as harmful if swallowed.[7]

Conclusion

This compound represents a classic example of chemical ingenuity, where an unstable but olfactorily desirable molecule is transformed into a stable, highly functional ingredient through the strategic application of a protecting group. Its properties are a direct consequence of the robust cyclic acetal linkage, which confers resistance to alkaline and thermal degradation while providing a long-lasting, complex floral aroma. For researchers and developers, understanding the interplay between its isomeric nature, synthesis conditions, and chemical stability is paramount to leveraging its full potential in fragrance, flavor, and beyond.

References

-

ResearchGate. (n.d.). Figure S4. MS spectra of phenylacetaldehyde glycerol acetals. P1 and P4. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

- McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62, 1608-1613.

-

ResearchGate. (n.d.). Figure S11. 1 H-NMR spectrum of isovaleraldehyde-glycerol acetalization.... Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0006236). Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Musgrave, R. (2017, March 13). Cyclic Acetal / Ketal Hydrolysis [Video]. YouTube. Retrieved from [Link]

- Huggins, M. J., & Kubler, D. G. (1962). Kinetics of hydrolysis of acetals of ketones. The Journal of Organic Chemistry, 27(10), 3666-3671.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236). Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). phenylacetaldehyde (PAMDB120110). Retrieved from [Link]

-

ResearchGate. (2025, November 8). Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. Retrieved from [Link]

-

BMRB. (n.d.). bmse000427 Phenylacetaldehyde at BMRB. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]

-

ChemWis. (2025, February 3). Synthesis of Phenylacetaldehyde from Benzaldehyde [Video]. YouTube. Retrieved from [Link]

-

Harrison Joseph. (n.d.). Phenylacetaldehyde Glyceryl Acetals. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylacetaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hyacinth acetals, 29895-73-6. Retrieved from [Link]

- Google Patents. (n.d.). CN104529728A - Synthesis method of phenylacetaldehyde.

-

ResearchGate. (n.d.). Rapid analysis of heterocyclic acetals in wine by stable isotope dilution gas chromatography–mass spectrometry | Request PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved from [Link]

-

Perflavory. (n.d.). hyacinth acetals, 29895-73-6. Retrieved from [Link]

-

ScenTree. (n.d.). Hyacinth Acetal (CAS N° 29895-73-6). Retrieved from [Link]

Sources

- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. fraterworks.com [fraterworks.com]

- 6. ScenTree - Hyacinth Acetal (CAS N° 29895-73-6) [scentree.co]

- 7. hyacinth acetals, 29895-73-6 [thegoodscentscompany.com]

- 8. hyacinth acetals, 29895-73-6 [perflavory.com]

- 9. perfumiarz.com [perfumiarz.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis Mechanism of Phenylacetaldehyde Glyceryl Acetal

Abstract

Phenylacetaldehyde Glyceryl Acetal (PAGA) is a key ingredient in the flavor and fragrance industry, prized for its stable and complex floral aroma, reminiscent of hyacinth, rose, and honey.[1][2][3][4] Unlike its precursor, phenylacetaldehyde, which is prone to instability and polymerization, PAGA offers superior longevity and stability in various applications, particularly in alkaline media like soap.[5][6] This guide provides a comprehensive exploration of the core synthesis mechanism for PAGA—acid-catalyzed acetalization. It delves into the causality behind experimental choices, details a robust protocol, and examines the influence of various catalytic systems, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical synthesis.

The Core Reaction: Acetalization of Phenylacetaldehyde with Glycerol

The synthesis of this compound is fundamentally an acid-catalyzed nucleophilic addition-elimination reaction between phenylacetaldehyde and glycerol. This process is an equilibrium reaction, and successful synthesis hinges on effectively shifting this equilibrium toward the product side.[7][8] The reaction yields a mixture of two isomeric cyclic acetals: a five-membered ring, (2-benzyl-1,3-dioxolan-4-yl)methanol, and a six-membered ring, 5-hydroxy-2-benzyl-1,3-dioxane.[3][9]

Caption: Overall reaction scheme for the synthesis of this compound.

The Step-by-Step Mechanistic Pathway

Understanding the causality behind each step is critical for process optimization and troubleshooting. The mechanism proceeds through several distinct, reversible stages, initiated by a proton donor (acid catalyst).

-

Protonation of the Carbonyl Oxygen: The reaction commences with the protonation of the carbonyl oxygen of phenylacetaldehyde by an acid catalyst (H-A). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiacetal.

-

Proton Transfer: An intramolecular or intermolecular proton transfer occurs, moving a proton from the oxonium ion to one of the other hydroxyl groups. This transforms a poor leaving group (-OH) into an excellent leaving group (H₂O).

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule. The resulting species is a resonance-stabilized carbocation (an oxonium ion), which is a key intermediate. The removal of water at this stage is the primary driving force for the entire reaction, preventing the reverse reaction from occurring.

-

Intramolecular Ring Closure: The final acetal is formed when another hydroxyl group on the glycerol backbone performs an intramolecular nucleophilic attack on the carbocation. This cyclization can involve either the adjacent hydroxyl group, forming the five-membered 1,3-dioxolane ring, or the terminal hydroxyl group, resulting in the six-membered 1,3-dioxane ring.

-

Deprotonation and Catalyst Regeneration: The final step involves the deprotonation of the resulting oxonium ion by a base (A⁻), yielding the neutral this compound and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.

Caption: The catalytic cycle of acid-catalyzed acetalization.

Field-Proven Insights: Optimizing Reaction Parameters

The successful synthesis of PAGA with high yield and purity is not merely academic; it requires careful control of key experimental variables.

| Parameter | Conventional Approach | Modern/Green Approach | Rationale & Causality |

| Catalyst | Homogeneous acids: p-Toluenesulfonic acid (p-TSA), H₂SO₄, Oxalic Acid.[7][10] | Heterogeneous acids: Acid-activated clays (Bentonite), Zr-MOFs (UiO-66), supported heteropolyacids.[9][11][12] | The catalyst's role is to protonate the aldehyde. Homogeneous catalysts are effective but require neutralization and can be corrosive. Heterogeneous catalysts simplify work-up, are reusable, and reduce waste streams, aligning with green chemistry principles.[7] |

| Water Removal | Azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[10] | Microwave or ultrasonic activation, often in solvent-free conditions.[12] | This is the most critical parameter. The reaction is reversible. Removing the water byproduct via azeotropic distillation or evaporation drives the equilibrium towards the acetal product, maximizing yield. |

| Stoichiometry | Molar ratio of Phenylacetaldehyde to Glycerol typically ranges from 1:1 to 1:2.[10] | Optimized based on catalyst and reaction conditions, often closer to 1:1. | Using a slight excess of the less expensive or more easily removed reactant (glycerol) can help drive the reaction to completion. |

| Temperature | Varies widely from 10-30°C to reflux temperatures (80-120°C).[10][11] | Dependent on the activation method; microwave conditions can significantly reduce reaction times at elevated temperatures.[12] | Higher temperatures increase the reaction rate and the efficiency of azeotropic water removal. However, excessively high temperatures can promote side reactions, such as the aldol condensation of phenylacetaldehyde.[6] |

A Self-Validating Experimental Protocol

This protocol describes a standard laboratory-scale synthesis using azeotropic distillation, a robust and widely applicable method.

Apparatus:

-

A 500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dean-Stark trap

-

Reflux condenser

-

Nitrogen inlet (optional, to maintain an inert atmosphere)

Reagents:

-

Phenylacetaldehyde (e.g., 60.0 g, 0.5 mol)

-

Glycerol (e.g., 55.3 g, 0.6 mol, 1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (e.g., 0.95 g, 0.005 mol, 1 mol%)

-

Toluene (200 mL)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Saturated sodium chloride (NaCl) aqueous solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble the flask with the magnetic stir bar, Dean-Stark trap, and condenser. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add toluene, phenylacetaldehyde, glycerol, and p-TSA.

-

Reaction: Begin stirring and heat the mixture to a gentle reflux. Toluene and water will begin to co-distill as an azeotrope. The denser water will separate and collect in the bottom of the Dean-Stark trap, while the toluene will overflow and return to the reaction flask.

-

Monitoring: Continue the reaction until no more water is collected in the trap (typically 3-5 hours). The theoretical amount of water to be collected is approximately 9 mL (0.5 mol). The reaction can also be monitored by TLC or GC analysis.

-

Cooling and Neutralization: Once complete, allow the reaction mixture to cool to room temperature. This is a critical self-validation step: stopping the reaction by cooling and neutralization prevents the equilibrium from shifting back during work-up. Add 100 mL of 5% NaHCO₃ solution to the flask and stir for 15 minutes to neutralize the p-TSA catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer. Wash the organic (toluene) layer sequentially with 50 mL of 5% NaHCO₃ and 50 mL of brine. The brine wash helps to break any emulsions and remove residual water.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow viscous liquid.[1][13]

Conclusion and Future Outlook

The synthesis of this compound via acid-catalyzed acetalization is a well-established and robust method. The core of its success lies in the fundamental principles of electrophilic activation and equilibrium control, with the continuous removal of water being the paramount factor for achieving high yields. While traditional homogeneous acid catalysts are effective, the field is progressively moving towards more sustainable heterogeneous systems. Catalysts like specially designed MOFs and acid-activated clays not only offer comparable or superior activity but also significantly simplify purification and reduce environmental impact by allowing for catalyst recycling. For professionals in the field, mastering the mechanistic principles while embracing these modern catalytic technologies will be key to developing more efficient, economical, and environmentally benign syntheses.

References

-

ChemBK. (2024). This compound. [Link]

-

ResearchGate. (n.d.). Figure S4. MS spectra of phenylacetaldehyde glycerol acetals. P1 and P4. [Link]

- Google Patents. (2006). CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume.

-

Ventos. (n.d.). This compound IFF. [Link]

-

National Institutes of Health (NIH). (n.d.). Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. [Link]

-

The Good Scents Company. (n.d.). hyacinth acetals, 29895-73-6. [Link]

-

YouTube. (2025). Synthesis of Phenylacetaldehyde from Benzaldehyde. [Link]

-

The Fragrance Conservatory. (n.d.). This compound. [Link]

-

Aroma Chemical Supplier. (n.d.). Phenyl Acetaldehyde Glycerine Acetal. [Link]

-

Wikipedia. (n.d.). Phenylacetaldehyde. [Link]

-

PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. [Link]

-

MDPI. (n.d.). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

-

MDPI. (2023). An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. [Link]

-

Royal Society of Chemistry. (2015). Clay catalysed rapid valorization of glycerol towards cyclic acetals and ketals. [Link]

-

ResearchGate. (n.d.). Acetalization of glycerol with various aldehydes. [Link]

-

Frontiers. (2019). Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions. [Link]

-

PubMed Central (PMC). (2019). Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions. [Link]

-

Semantic Scholar. (2019). Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions. [Link]

-

YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]

Sources

- 1. This compound IFF [ventos.com]

- 2. hyacinth acetals, 29895-73-6 [thegoodscentscompany.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. fraterworks.com [fraterworks.com]

- 5. Phenyl Acetaldehyde Glycerine Acetal | Aroma Chemical Supplier [chemicalbull.com]

- 6. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

Introduction: Elucidating the Structure of a Complex Fragrance Ingredient

An In-depth Technical Guide: Spectroscopic Analysis of Phenylacetaldehyde Glyceryl Acetal

This compound (PAGA) is a valuable fragrance ingredient prized for its soft, stable, and lasting floral scent, reminiscent of hyacinth, lilac, and rose.[1][2][3] Unlike its precursor, the highly reactive and less stable phenylacetaldehyde, PAGA's cyclic acetal structure provides the chemical stability required for applications in diverse matrices, including alkaline products like soaps and detergents.[1]

The synthesis of PAGA, typically through the acid-catalyzed reaction of phenylacetaldehyde and glycerol, results in a mixture of isomers.[4][5] These include the five-membered 1,3-dioxolane ring and the six-membered 1,3-dioxane ring, each with possible stereoisomers (cis/trans).[4] This inherent complexity necessitates a robust and multi-faceted analytical approach to ensure structural confirmation, isomeric characterization, and purity assessment. For researchers, scientists, and drug development professionals who may use PAGA as a fragrance component or a starting material, a thorough understanding of its spectroscopic signature is paramount for quality control and regulatory compliance.

This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to comprehensively characterize PAGA. We will move beyond procedural lists to explain the causality behind experimental choices, establishing a self-validating system for analysis that ensures scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: Why NMR is the Cornerstone of Purity and Isomer Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Its strength lies in its ability to map the precise connectivity of atoms within a molecule, providing definitive proof of the acetal structure and allowing for the differentiation and quantification of the various isomers present.

While 1D ¹H NMR provides the initial overview of proton environments, a complete analysis requires a suite of experiments. ¹³C NMR maps the carbon skeleton, while 2D techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. This multi-dimensional approach is not merely confirmatory; it is essential for assigning every signal in a complex isomeric mixture, a task impossible with simpler techniques. The choice to employ these advanced methods is driven by the need to create a complete, undeniable structural proof, which is the bedrock of trustworthy chemical analysis.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the PAGA sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing power for moderately polar organic molecules.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

-

Instrument & Acquisition Parameters:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Maintain a constant sample temperature, typically 298 K (25 °C).

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence with a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

2D NMR (COSY, HSQC): Utilize standard pulse programs provided by the spectrometer software. Optimize acquisition parameters based on the specific instrument and sample concentration.

-

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the anticipated chemical shift ranges for the key protons and carbons in the PAGA isomers. Actual values may vary slightly based on the solvent and specific isomeric form.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Notes |

| Aromatic (C₆H₅) | 7.20 - 7.40 (m) | 126.0 - 138.0 | Typical range for monosubstituted benzene ring protons and carbons. |

| Benzylic (Ar-CH₂) | 2.90 - 3.10 (d) | ~42.0 | Methylene protons adjacent to the aromatic ring, coupled to the acetal proton. |

| Acetal (O-CH-O) | 5.00 - 5.80 (t or m) | 101.0 - 104.0 | The chemical shift of this proton is highly diagnostic for acetals.[6] Its position and multiplicity can help differentiate isomers. |

| Glycerol Backbone (CH, CH₂) | 3.50 - 4.50 (m) | 60.0 - 80.0 | Complex, overlapping multiplet region corresponding to the protons of the glycerol moiety. |

| Hydroxyl (OH) | Variable (broad s) | N/A | Signal is often broad and its position is concentration and temperature dependent. Can be confirmed by D₂O exchange. |

Visualization: NMR Analysis Workflow

The following diagram illustrates the logical workflow for using a combination of NMR experiments to achieve full structural elucidation of PAGA.

Caption: Workflow for NMR-based structural elucidation of PAGA.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Validating Identity Through Molecular Mass and Fragmentation Logic

Mass spectrometry serves as an essential, complementary technique to NMR. Its primary role is to provide an exact molecular weight, which acts as a fundamental check on the compound's identity. For PAGA (C₁₁H₁₄O₃), the expected monoisotopic mass is 194.0943 g/mol . Observing this mass with high accuracy (e.g., via High-Resolution Mass Spectrometry) provides strong evidence for the correct elemental formula.

Furthermore, the fragmentation pattern generated, typically by Electron Ionization (EI) in conjunction with Gas Chromatography (GC-MS), offers a molecular fingerprint. The way the molecule breaks apart is not random; it is governed by the principles of chemical stability. For PAGA, we anticipate specific, predictable fragmentation pathways, such as the formation of the highly stable tropylium cation (m/z 91) from the benzyl moiety.[7] Analyzing these fragments allows us to piece together the molecule's structure, providing a layer of validation that is independent of, yet corroborates, the NMR data. This dual-pronged approach is a hallmark of a rigorous, trustworthy analytical system.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the PAGA sample (~100 ppm) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C and hold. This program should be optimized to achieve baseline separation of isomers.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: Typically 230 °C.

-

Data Presentation: Expected Mass Fragments

The mass spectrum of PAGA will show a molecular ion (M⁺) and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Formula | Significance |

| 194 | [M]⁺ | [C₁₁H₁₄O₃]⁺ | Molecular Ion. Confirms the molecular weight of PAGA. |

| 121 | [M - C₆H₅]⁺ | [C₅H₉O₃]⁺ | Loss of a phenyl group. |

| 103 | [C₈H₇]⁺ | [C₈H₇]⁺ | Likely a fragment from the benzyl portion. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Base Peak. Tropylium cation, highly characteristic of benzyl-containing compounds.[7] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Common fragment from the breakdown of the benzene ring. |

Note: The fragmentation of glyceryl acetals can be complex, often involving rearrangements. The presence of quadruplet peaks in the chromatogram may correspond to the syn and anti geometrical isomers of the 1,2- and 1,3-cyclic addition products.[7]

Visualization: Key Fragmentation Pathway of PAGA

This diagram illustrates the primary fragmentation leading to the characteristic base peak.

Caption: Primary EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experience: A Fast and Reliable Quality Control Tool

Infrared (IR) spectroscopy is an invaluable tool for rapid quality control. While it does not provide the detailed structural map of NMR, its strength lies in its speed and its sensitivity to the presence or absence of specific functional groups. In the context of PAGA analysis, the most critical application of IR is to confirm the successful conversion of the starting material, phenylacetaldehyde.

The defining feature of this analysis is the disappearance of the strong, sharp carbonyl (C=O) stretching vibration of the aldehyde, typically found around 1720-1740 cm⁻¹.[6] Its absence is a primary indicator of a complete reaction. Concurrently, the appearance of strong C-O stretching bands in the 1200-1000 cm⁻¹ region confirms the formation of the acetal functional group.[8] This simple, binary check (presence/absence) makes IR an efficient and trustworthy first-pass technique to screen for purity before committing to more time-consuming analyses like NMR or chromatography.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation:

-

Place one to two drops of the neat PAGA liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

-

Instrument & Acquisition Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Wavenumber Range: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

-

Scans: Co-add 16 to 32 scans to achieve a high-quality spectrum.

-

Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

-

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3600 - 3200 | O-H stretch (broad) | Hydroxyl | Indicates the presence of the free hydroxyl group on the glycerol backbone. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |

| 3000 - 2850 | C-H stretch | Aliphatic C-H | Confirms the presence of the benzylic and glycerol backbone C-H bonds. |

| ~1725 (Absent) | C=O stretch | Aldehyde | Critical QC check. The absence of this peak indicates no residual phenylacetaldehyde.[6] |

| 1605, 1495, 1455 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1200 - 1000 | C-O stretch | Acetal | Strong, characteristic bands confirming the formation of the cyclic acetal structure.[8] |

| ~700, ~750 | C-H bend (out-of-plane) | Aromatic Ring | Bending vibrations indicative of monosubstitution on the benzene ring. |

Visualization: Logic Flow for IR-Based Quality Control

This diagram shows the decision-making process when using IR spectroscopy for rapid quality assessment of a PAGA synthesis reaction.

Sources

- 1. Phenyl Acetaldehyde Glycerine Acetal | Aroma Chemical Supplier [chemicalbull.com]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. fraterworks.com [fraterworks.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Isomeric Forms of Phenylacetaldehyde Glyceryl Acetal: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetaldehyde Glyceryl Acetal (PAGA) is a widely utilized fragrance ingredient, prized for its stable, soft, and lasting floral and green notes, particularly in recreating hyacinth and lilac scents.[1] Its stability, especially in alkaline conditions, makes it a valuable component in various consumer products.[1] However, the synthesis of PAGA from phenylacetaldehyde and glycerol inherently produces a mixture of isomers due to the asymmetric nature of glycerol. This guide provides a detailed exploration of the isomeric forms of PAGA, their synthesis, structural characterization, and the implications of isomerism on its physicochemical and sensory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of fragrance chemistry, analytical science, and drug development who may encounter or work with this versatile molecule.

Introduction to this compound

This compound, known in the industry by various names including Hyacinth Acetals and Acetal CD, is a synthetic aroma chemical with the molecular formula C11H14O3.[2][3] It is formed through the acid-catalyzed acetalization of phenylacetaldehyde and glycerol.[4][5] This reaction creates a more stable molecule compared to the parent aldehyde, phenylacetaldehyde, which is prone to oxidation and polymerization.[1][6] The resulting acetal possesses a desirable mild, sweet, floral, and green aroma with honey and rosy undertones, making it a staple in perfumery for creating accords of hyacinth, lilac, and other spring florals.[1][7][8] Its applications extend to a wide range of products including fine fragrances, soaps, detergents, candles, and cosmetics.[1]

The core of this guide focuses on the often-overlooked aspect of PAGA's isomerism. The reaction between the prochiral glycerol and phenylacetaldehyde can result in the formation of two primary cyclic acetal structures: a five-membered ring (1,3-dioxolane derivative) and a six-membered ring (1,3-dioxane derivative). Furthermore, each of these ring systems can exist as stereoisomers (cis and trans), leading to a complex mixture of products. Understanding the formation, separation, and distinct properties of these isomers is crucial for quality control, regulatory compliance, and the targeted development of fragrances with specific olfactory profiles.

The Chemical Landscape of PAGA Isomers

The reaction of glycerol with an aldehyde, such as phenylacetaldehyde, under acidic conditions can lead to the formation of two different ring structures: a five-membered 1,3-dioxolane ring and a six-membered 1,3-dioxane ring.[9][10] This is due to the two possible modes of cyclization involving the hydroxyl groups of glycerol.

-

1,3-Dioxolane Isomers: Formed by the reaction of the aldehyde with the 1,2-hydroxyl groups of glycerol. This results in a 2-benzyl-4-hydroxymethyl-1,3-dioxolane structure. Due to the presence of two chiral centers (at positions 2 and 4 of the dioxolane ring), this can exist as cis and trans diastereomers.

-

1,3-Dioxane Isomers: Formed by the reaction of the aldehyde with the 1,3-hydroxyl groups of glycerol. This yields a 2-benzyl-5-hydroxy-1,3-dioxane structure. The substituent at position 2 (the benzyl group) and the hydroxyl group at position 5 can be arranged in either a cis or trans relationship to each other.[9][10]

A typical commercial mixture of PAGA is reported to contain approximately 57% of the 5-hydroxymethyl-2-phenyl-1,3-dioxolan (the five-membered ring) and 38% of the 5-hydroxy-2-phenyl-1,3-dioxan (the six-membered ring).[7]

Structural Elucidation and Conformational Analysis

The six-membered 1,3-dioxane ring typically adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane.[11] However, the presence of two oxygen atoms alters bond lengths and angles, influencing the conformational preferences of substituents.[11] For the 2-benzyl-5-hydroxy-1,3-dioxane isomers, the benzyl group at the C2 position will preferentially occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions.[12] The hydroxyl group at C5 can be either axial or equatorial, leading to the cis and trans isomers.

-

cis-isomer: The benzyl and hydroxyl groups are on the same side of the ring's plane.

-

trans-isomer: The benzyl and hydroxyl groups are on opposite sides of the ring's plane.

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations.[13] The relative stereochemistry of the substituents at C2 and C4 determines the cis and trans isomers.

The following diagram illustrates the primary isomeric forms of this compound.

Caption: Isomeric forms of this compound.

Synthesis and Control of Isomeric Ratios

The synthesis of PAGA is typically achieved through the acid-catalyzed acetalization of phenylacetaldehyde with glycerol.[4][5] This reaction is reversible and is usually carried out with the removal of water to drive the equilibrium towards the product side.

General Synthetic Protocol

A general laboratory-scale synthesis can be performed as follows:

Materials:

-

Phenylacetaldehyde

-

Glycerol

-

An acidic catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin).[4][5]

-

A suitable solvent for azeotropic removal of water (e.g., toluene or cyclohexane).[4]

Procedure:

-

Combine phenylacetaldehyde, glycerol (typically in a 1:1 to 1:2 molar ratio), and a catalytic amount of the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.[14]

-

Add the solvent and heat the mixture to reflux.

-

Continuously remove the water that forms as an azeotrope.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude PAGA product.

-

The product can be further purified by vacuum distillation.

The following diagram illustrates the general workflow for the synthesis of PAGA.

Caption: General workflow for the synthesis of PAGA.

Factors Influencing Isomer Ratios

The ratio of the five-membered to six-membered ring isomers, as well as the cis/trans ratio within each ring system, can be influenced by several factors:

-

Reaction Temperature and Time: Thermodynamic versus kinetic control can play a significant role. At lower temperatures and shorter reaction times, the kinetically favored product may dominate, while at higher temperatures and longer reaction times, the thermodynamically more stable isomer will be more abundant.

-

Catalyst Type and Concentration: The nature of the acid catalyst (homogeneous vs. heterogeneous) and its concentration can affect the rate of formation and equilibration of the different isomers.[4][5]

-

Solvent: The choice of solvent can influence the reaction equilibrium and the solubility of the reactants and products, potentially impacting the isomer distribution.

While precise control over the isomeric ratio can be challenging, understanding these factors allows for some degree of manipulation to enrich the product mixture in the desired isomers.

Analytical Characterization of PAGA Isomers

The separation and identification of the different isomers of PAGA are crucial for quality control and for understanding structure-activity relationships. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating the different isomers of PAGA based on their boiling points and polarities. The use of a suitable capillary column (e.g., a polar column) can often achieve baseline separation of the major isomers.[15] Mass spectrometry provides information on the molecular weight and fragmentation patterns of the separated isomers, aiding in their identification. While the electron ionization mass spectra of the isomers may be very similar, subtle differences in fragment ion abundances can sometimes be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of the PAGA isomers.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the dioxane or dioxolane ring are highly dependent on their stereochemical environment. For the 1,3-dioxane isomers, the coupling constants between the protons at C4, C5, and C6 can be used to determine the chair conformation and the axial or equatorial orientation of the substituents.

-

¹³C NMR: The chemical shifts of the carbon atoms in the ring are also sensitive to the stereochemistry. For example, in substituted 1,3-dioxanes, the chemical shifts of the C2, C4, and C6 carbons can help in assigning the relative configuration.[12]

Table 1: Key Analytical Techniques for PAGA Isomer Analysis

| Technique | Information Provided |

| GC-MS | Separation of isomers, molecular weight, and fragmentation patterns. |

| ¹H NMR | Structural elucidation, determination of relative stereochemistry through coupling constants. |

| ¹³C NMR | Confirmation of structure and stereochemistry through chemical shifts. |

| FT-IR | Identification of functional groups (hydroxyl, ether). |

Impact of Isomerism on Properties and Applications

The different isomeric forms of PAGA can exhibit variations in their physicochemical and sensory properties.

-

Odor Profile: While all isomers contribute to the overall floral and green character of PAGA, subtle differences in their individual odor profiles are likely. The specific ratio of isomers in a commercial product can therefore influence its final scent. For instance, some isomers may have more pronounced honey or rosy notes than others.[7][8]

-

Volatility and Stability: The different isomers will have slightly different boiling points and vapor pressures, which can affect their performance in fragrance applications, particularly in terms of their longevity and diffusion.[3] Their relative stabilities may also differ, although all are generally more stable than the parent aldehyde.

-

Biological Activity: In the context of drug development, the stereochemistry of a molecule is often critical for its biological activity. While PAGA is primarily used as a fragrance, related cyclic acetals have been studied for their metabolic fate and potential biological effects, where different isomers have been shown to be metabolized at different rates.[9][10]

Conclusion

This compound is a more complex material than its single name suggests. It is a mixture of structural and stereoisomers, each with its own unique chemical and sensory characteristics. A thorough understanding of the formation, separation, and characterization of these isomers is essential for ensuring product quality and consistency in the fragrance industry. For researchers and scientists in related fields, the study of PAGA's isomerism provides a valuable case study in the stereochemical outcomes of acetalization reactions and the impact of subtle structural variations on molecular properties. This guide has provided a comprehensive overview of the key technical aspects of PAGA isomerism, from fundamental chemistry to analytical methodologies, to support the work of professionals in this field.

References

- Benchchem. Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.

- Aroma Chemical Supplier. Phenyl Acetaldehyde Glycerine Acetal.

- ChemBK. This compound.

- MDPI. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol.

- ResearchGate. Glycerol acetalization with aldehydes/ketones.

- The Good Scents Company. hyacinth acetals, 29895-73-6.

- Semantic Scholar. Long-chain cyclic acetals of glycerol: metabolism of the stereomeric 1,3-dioxanes and 1,3-dioxolanes in myelinating rat brain.

- MDPI. Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst.

- ResearchGate. Acetalization of glycerol with various aldehydes | Download Table.

- Ventos. This compound IFF.

- ResearchGate. Acetalization of glycerol with Benzaldehyde (1:2 mole ratio) in the presence of solid acid catalysts.

- IFF. Phenyl Acetaldehyde Glycerine Acetal|Fragrance Ingredients.

- ResearchGate. (PDF) Conformational analysis of 5-substituted 1,3-dioxanes.

- PubMed. Long-chain cyclic acetals of glycerol: metabolism of the stereomeric 1,3-dioxanes and 1,3-dioxolanes in myelinating rat brain.

- Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- University of Rochester. 2-substituted-1, 3-dioxan-5-ones : synthesis, reactions and synthetic applications.

- ResearchGate. Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane.

- Journal of the American Chemical Society. Conformational analysis. XXIII. 1,3-Dioxolanes.

- Wikipedia. Phenylacetaldehyde.

- Google Patents. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume.

- Fraterworks. Acetal CD.

- The Fragrance Conservatory. This compound.

- ResearchGate. 14 Isomers of acetaldehyde and glycerol acetals. A) cis-5-hydroxy-2-methyl-1,3-dioxane.

- Google Patents. CN104529728A - Synthesis method of phenylacetaldehyde.

- NIH. 2-(2-Nitrophenyl)-1,3-dioxan-5-ol.

- Harrison Joseph. Phenylacetaldehyde Glyceryl Acetals.

- Gsrs. This compound.

- MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.

- ResearchGate. Figure S12. 1 H-NMR spectrum of benzaldehyde-glycerol acetalization....

- Gsrs. This compound.

- ResearchGate. cis-and trans-Isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (16)..

- Save My Exams. Stereoisomerism | Cambridge (CIE) AS Chemistry Revision Notes 2023.

- NIST WebBook. trans-5-Hydroxy-2-methyl-1,3-dioxane.

- MDPI. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles.

- ResearchGate. Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3- dioxane.

- ResearchGate. Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series.

- YouTube. 4.13 - Stereoisomers of Cyclic Compounds.

- PubMed Central. Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety.

- NIH. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.

- ResearchGate. Derivatization, GC-MS, LSIMS and NMR analysis of sulfoxylated methyl esters.

Sources

- 1. Phenyl Acetaldehyde Glycerine Acetal | Aroma Chemical Supplier [chemicalbull.com]

- 2. chembk.com [chembk.com]

- 3. iff.com [iff.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 7. hyacinth acetals, 29895-73-6 [thegoodscentscompany.com]

- 8. This compound IFF [ventos.com]

- 9. [PDF] Long-chain cyclic acetals of glycerol: metabolism of the stereomeric 1,3-dioxanes and 1,3-dioxolanes in myelinating rat brain. | Semantic Scholar [semanticscholar.org]

- 10. Long-chain cyclic acetals of glycerol: metabolism of the stereomeric 1,3-dioxanes and 1,3-dioxolanes in myelinating rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume - Google Patents [patents.google.com]

- 15. trans-5-Hydroxy-2-methyl-1,3-dioxane [webbook.nist.gov]

Phenylacetaldehyde glyceryl acetal physical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenylacetaldehyde Glyceryl Acetal

Abstract

This compound (PAGA), a key molecule in the fragrance and flavor industry, is a complex yet highly valuable aroma chemical. This guide offers a comprehensive technical overview of its core physical, chemical, and olfactory characteristics. Formed through the acetalization of phenylacetaldehyde and glycerol, PAGA is distinguished by its superior chemical stability, particularly in alkaline media, and its remarkable longevity as a fragrance component. This document provides researchers, scientists, and drug development professionals with in-depth information on its nomenclature, physicochemical properties, synthesis protocols, analytical considerations, and safe handling procedures. By synthesizing data from established industry sources and scientific literature, this guide serves as an authoritative resource for the application and study of this versatile ingredient.

Identification and Molecular Structure

This compound is not a single chemical entity but rather a mixture of cyclic acetal isomers formed from the reaction between one molecule of phenylacetaldehyde and one molecule of glycerol. This reaction primarily yields a five-membered ring (1,3-dioxolane derivative) and a six-membered ring (1,3-dioxane derivative), which exist as stereoisomers. This isomeric complexity is fundamental to its physical and olfactory properties.

| Identifier | Value | Source(s) |

| Common Names | This compound (PAGA), Hyacinth Acetals, Acetal CD | [1][2][3][4] |

| CAS Number | 29895-73-6 | [1][5][6][7] |

| FEMA Number | 2877 | [3][6][7][8] |

| EINECS Number | 249-934-2 | [3][6] |

| IUPAC Names | (2-benzyl-1,3-dioxolan-4-yl)methanol; 2-(phenylmethyl)-1,3-dioxan-5-ol | [2][5][9] |

| Molecular Formula | C11H14O3 | [1][3][6][10] |

| Molar Mass | 194.23 g/mol | [3][9] |

The formation of these primary isomers is a direct result of the glycerol backbone, which contains both primary and secondary hydroxyl groups available for reaction.

According to industry specifications, a typical mixture consists of approximately 57% of the 1,3-dioxolane form and 38% of the 1,3-dioxane form.[3]

Physicochemical Properties

The physical characteristics of PAGA are a direct reflection of its molecular structure and isomeric composition. It is a viscous liquid with low volatility, contributing to its performance as a long-lasting fragrance ingredient.

| Property | Value | Unit | Source(s) |

| Appearance | Colorless to pale yellow, clear, slightly viscous liquid | - | [3][6][8] |

| Specific Gravity | 1.152 - 1.162 | @ 20°C | [3][6] |

| Refractive Index | 1.5290 - 1.5340 | @ 20°C | [6] |

| Boiling Point | approx. 200 - 204 | °C | [8] |

| Flash Point | > 94 | °C | [6] |

| Vapor Pressure | 0.00004 | mm Hg @ 23°C | [10] |

| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents | - | [6][8] |

| Log P (Octanol/Water) | 0.8 | - | [10] |

Olfactory Profile and Application

PAGA is highly regarded in perfumery for its complex and tenacious scent.[3][10] Its primary olfactory character is a soft, green floral with distinct notes of hyacinth and lilac, complemented by a smooth, honeyed sweetness and rosy undertones.[1][3][5]

A key performance characteristic is its exceptional longevity, lasting over 360 hours on a smelling strip.[4] This makes it an excellent heart and base note fixative, particularly in floral accords such as rose, lily-of-the-valley, and cyclamen.[4][11][12] Its stability is a critical advantage over its parent aldehyde, phenylacetaldehyde, which is prone to oxidation and polymerization. The acetal structure protects the aldehyde functional group, rendering PAGA stable in high pH environments like soap and detergents, and at elevated temperatures found in applications like candles.[1]

Synthesis and Chemical Stability

Synthesis Overview

The industrial synthesis of PAGA is achieved through the acid-catalyzed acetalization of phenylacetaldehyde with glycerol.[12] This is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction toward the product side and maximize yield, the water is continuously removed from the reaction mixture, typically using a Dean-Stark apparatus.

Example Laboratory Protocol

This protocol is a representative example based on established chemical principles for acetalization.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Charging Reactants: Charge the flask with phenylacetaldehyde (1.0 eq), glycerol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 eq), and an inert solvent capable of forming an azeotrope with water, such as toluene (approx. 2 mL per gram of aldehyde).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the arm of the trap, while the toluene will overflow and return to the reaction flask. Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is generated.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Follow with a wash using a saturated sodium chloride (brine) solution to remove residual water and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the final PAGA as a clear, viscous liquid.

Causality: The use of an excess of glycerol and the continuous removal of water are crucial for shifting the reaction equilibrium to favor the formation of the acetal, in accordance with Le Châtelier's principle. Neutralization is essential to prevent acid-catalyzed decomposition of the product during purification.

Chemical Stability

The stability of PAGA is rooted in the nature of the acetal functional group. Unlike aldehydes, which are susceptible to both oxidation and base-catalyzed reactions (like aldol condensation), acetals are stable under neutral and basic conditions. This makes PAGA an ideal choice for perfuming alkaline products such as soaps, detergents, and cleaners, where the parent phenylacetaldehyde would quickly degrade.[1] However, acetals are susceptible to hydrolysis back to the aldehyde and alcohol under acidic conditions, a principle that is leveraged in its synthesis but must be avoided in final formulations.

Analytical and Spectroscopic Characterization

Quality control and characterization of PAGA rely on standard analytical techniques. Gas chromatography (GC) is used to determine the purity and the ratio of the different isomers.[6]

While specific spectral data is proprietary, the expected spectroscopic signatures can be inferred:

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation patterns, which can help differentiate between the dioxolane and dioxane isomers.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch from the starting aldehyde (around 1725 cm⁻¹) and the presence of strong C-O-C acetal stretches (typically in the 1150-1050 cm⁻¹ region), along with a broad O-H stretch from the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the benzylic protons, the acetal proton (a triplet or doublet of doublets around 4.5-5.5 ppm), and various signals for the glycerol backbone protons.

-

¹³C NMR: Would confirm the presence of the acetal carbon (around 95-105 ppm) and the absence of the aldehyde carbonyl carbon (around 200 ppm).

-

Safety and Handling

PAGA is considered safe for use in consumer products at current levels, with its safety having been assessed by the Research Institute for Fragrance Materials (RIFM).[5] However, in its concentrated form, proper industrial hygiene and safety protocols must be observed.

-

Handling: Use in a well-ventilated area. Avoid prolonged contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[1][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight, heat, and sources of ignition.[1][8]

-

Hazards: The material may be an irritant to the skin and eyes. It is considered harmful if swallowed.[3][8]

-

Spill Management: In case of a spill, absorb with an inert, non-combustible material and dispose of in accordance with local regulations.[1][14]

Conclusion

This compound is a cornerstone of modern floral fragrance creation. Its unique combination of a complex, long-lasting hyacinth-rose scent profile and superior chemical stability makes it an indispensable ingredient for a wide range of applications, from fine perfumery to functional household products. This guide has provided a detailed examination of its physical and chemical properties, offering a technical foundation for its effective use and further research. Understanding the isomeric nature, synthesis principles, and stability of PAGA allows formulators and researchers to fully leverage its performance advantages.

References

-

The Fragrance Conservatory. (n.d.). This compound. [Link]

-

Harrison Joseph. (n.d.). Phenylacetaldehyde Glyceryl Acetals. [Link]

-

The Good Scents Company. (n.d.). hyacinth acetals. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Ventos. (n.d.). This compound IFF. [Link]

-

Beijing LYS Chemicals. (n.d.). This compound. [Link]

-

ScenTree. (n.d.). Hyacinth Acetal (CAS N° 29895-73-6). [Link]

-

ResearchGate. (n.d.). MS spectra of phenylacetaldehyde glycerol acetals. [Link]

-

The Good Scents Company. (n.d.). phenyl acetaldehyde ethylene glycol acetal. [Link]

-

Prodasynth. (2025). SAFETY DATA SHEET: this compound. [Link]

- Google Patents. (2006). CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume.

-

IFF. (n.d.). Phenyl Acetaldehyde Glycerine Acetal. [Link]

-

PubChem. (n.d.). 2-(Phenylmethyl)-1,3-dioxolane-4-methanol. [Link]

Sources

- 1. Phenyl Acetaldehyde Glycerine Acetal | Aroma Chemical Supplier [chemicalbull.com]

- 2. harrisonjoseph.co.uk [harrisonjoseph.co.uk]

- 3. hyacinth acetals, 29895-73-6 [thegoodscentscompany.com]

- 4. fraterworks.com [fraterworks.com]

- 5. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 6. This compound IFF [ventos.com]

- 7. This compound--LYSCHEM INTERNATIONAL LLC [danjunchem.com]

- 8. chembk.com [chembk.com]